rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis
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Overview
Description
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis: is a synthetic organic compound that belongs to the class of pyrrole carboxamides. This compound is characterized by its unique octahydrocyclopenta[b]pyrrole ring structure, which is substituted with a carboxamide group and two methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis typically involves the formation of the pyrrole ring followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, with an amine under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the precise control of reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxamide
- rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Uniqueness
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Properties
CAS No. |
2408938-40-7 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
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